molecular formula C30H37N3O8S4 B013898 Sulforhodamine methanethiosulfonate CAS No. 386229-71-6

Sulforhodamine methanethiosulfonate

Cat. No.: B013898
CAS No.: 386229-71-6
M. Wt: 695.9 g/mol
InChI Key: DZJCGEWZGVLAEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benazoline oxalate typically involves the reaction of 2-naphthylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. This intermediate is then reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods: Industrial production of Benazoline oxalate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually synthesized in a controlled environment to maintain the quality and consistency required for research purposes .

Chemical Reactions Analysis

Types of Reactions: Benazoline oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benazoline oxalate has a wide range of applications in scientific research:

Mechanism of Action

Benazoline oxalate exerts its effects primarily through its interaction with imidazoline receptors. It acts as an agonist, binding to these receptors with high affinity and selectivity. This interaction modulates various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to a range of physiological effects .

Comparison with Similar Compounds

    Tracizoline: Another imidazoline receptor agonist with high affinity and selectivity.

    Cirazoline: A compound with similar receptor interactions but different pharmacological properties.

Comparison: Benazoline oxalate is unique due to its high selectivity for imidazoline receptors over alpha-adrenoceptors, which is not as pronounced in similar compounds like tracizoline and cirazoline. This selectivity makes Benazoline oxalate particularly valuable in research focused on imidazoline receptors .

Biological Activity

Sulforhodamine methanethiosulfonate (MTSR) is a thiol-reactive fluorescent probe that has garnered attention in biochemical research for its ability to label cysteine residues in proteins. This article provides a comprehensive overview of the biological activity of MTSR, including its mechanisms of action, applications in research, and relevant case studies.

MTSR operates primarily through the covalent modification of cysteine residues in proteins. The intrinsic reaction rate of MTS derivatives with thiols is approximately 105M1s110^5\,\text{M}^{-1}\text{s}^{-1}, which facilitates the labeling process in vivo and in vitro . This labeling can significantly alter protein function and dynamics, making MTSR a valuable tool for studying protein interactions and conformational changes.

Applications in Research

MTSR is utilized in various experimental contexts, particularly in the study of ion channels and receptors. For instance:

  • Nicotinic Acetylcholine Receptors (nAChRs) : MTSR has been employed to investigate the structural dynamics of nAChRs. In studies, MTSR labeling enhanced the current response of modified receptors, indicating alterations in receptor function due to covalent modification .
  • Glycine Receptors : Research has shown that MTSR can affect glycine receptor activity by modifying specific cysteine residues, leading to changes in receptor sensitivity and desensitization kinetics .

1. Modulation of nAChR Function

In a study involving oocytes expressing nAChRs, MTSR labeling resulted in a significant increase in current responses to acetylcholine (ACh), with an enhancement of up to 528% observed in modified receptors compared to wild-type . This suggests that MTSR can be used to probe the functional dynamics of ion channels.

2. Impact on Glycine Receptor Conformation

Another investigation demonstrated that MTSR could induce conformational changes in glycine receptors, as evidenced by altered fluorescence responses upon ligand binding. The study highlighted how MTSR could serve as a reporter for conformational states of membrane proteins .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity and effects of MTSR:

StudyProtein TargetEffect of MTSRObservations
Glycine ReceptorEnhanced sensitivityLowered EC50 values for agonists
nAChRIncreased current response528% enhancement in modified receptors
General ProteinsCovalent modificationAlters protein dynamics and function

Properties

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCGEWZGVLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404857
Record name Sulforhodamine methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-71-6
Record name Sulforhodamine methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MTS-rhodamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sulforhodamine methanethiosulfonate help researchers understand the P2X7 receptor channel?

A: this compound (MTSR) is a large, cysteine-reactive dye (>1 nm) that can be used to probe the open channel of the P2X7 receptor []. Researchers introduced a cysteine mutation (G345C) into the receptor, making it sensitive to MTSR. When applied to open P2X7[G345C] receptors, MTSR enters the channel and binds to the cysteine residue, physically blocking the channel. This blockage manifests as a reduction in both ATP-evoked currents and dye entry []. This finding provides strong evidence that large molecules like MTSR, and potentially other molecules of similar size, can directly pass through the open channel of the P2X7 receptor.

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